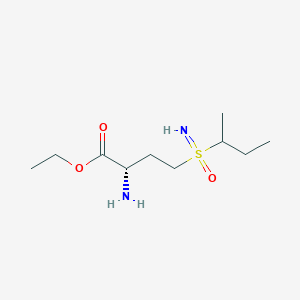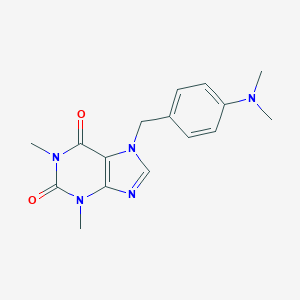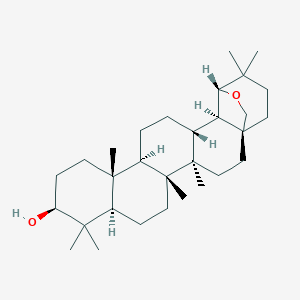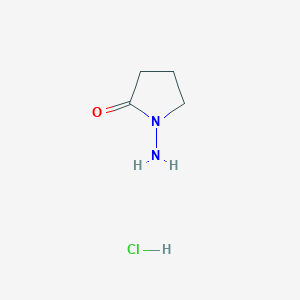![molecular formula C16H26O B154799 Dispiro[5.2.5.2]hexadecan-1-one CAS No. 1781-84-6](/img/structure/B154799.png)
Dispiro[5.2.5.2]hexadecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dispiro[5.2.5.2]hexadecan-1-one is a novel synthetic compound that has gained significant attention in the scientific community due to its potential use in various applications. This compound has a unique structure with two spirocyclic rings that are fused together, making it an interesting target for chemical synthesis and biological evaluation.2.5.2]hexadecan-1-one.
Wirkmechanismus
The mechanism of action of Dispiro[5.2.5.2]hexadecan-1-one is not fully understood, but it is believed to interact with cellular membranes and proteins. This compound has been shown to have a high affinity for membranes, which may contribute to its ability to cross cellular membranes and target specific cells. Additionally, Dispiro[5.2.5.2]hexadecan-1-one has been shown to interact with certain proteins, which may contribute to its biological activity.
Biochemische Und Physiologische Effekte
Dispiro[5.2.5.2]hexadecan-1-one has been shown to have various biochemical and physiological effects. This compound has been shown to have a low toxicity profile, making it a safe candidate for biological applications. Additionally, Dispiro[5.2.5.2]hexadecan-1-one has been shown to have excellent cell-penetrating properties, which may contribute to its ability to target specific cells. Finally, this compound has been shown to have excellent photophysical properties, making it an ideal candidate for imaging applications.
Vorteile Und Einschränkungen Für Laborexperimente
Dispiro[5.2.5.2]hexadecan-1-one has several advantages and limitations for lab experiments. One of the main advantages is its ability to cross cellular membranes and target specific cells, making it an ideal candidate for drug delivery applications. Additionally, this compound has excellent photophysical properties, making it an ideal candidate for imaging applications. However, one of the main limitations of Dispiro[5.2.5.2]hexadecan-1-one is its complex structure, which may make it difficult to synthesize and purify.
Zukünftige Richtungen
There are several future directions for the study of Dispiro[5.2.5.2]hexadecan-1-one. One potential direction is the development of new synthetic methods for producing this compound, which may improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of Dispiro[5.2.5.2]hexadecan-1-one, which may lead to the development of new applications for this compound. Finally, future studies are needed to evaluate the potential toxicity of this compound, which may impact its use in biological applications.
Conclusion:
In conclusion, Dispiro[5.2.5.2]hexadecan-1-one is a novel synthetic compound that has gained significant attention in the scientific community due to its potential use in various applications. This compound has a unique structure with two spirocyclic rings that are fused together, making it an interesting target for chemical synthesis and biological evaluation. While there is still much to learn about the mechanism of action and potential applications of Dispiro[5.2.5.2]hexadecan-1-one, the future looks promising for this compound.
Synthesemethoden
The synthesis of Dispiro[5.2.5.2]hexadecan-1-one is a multi-step process that involves the use of various reagents and catalysts. The first step involves the preparation of a diketone intermediate, which is then reacted with a diaminohexane to form the spirocyclic rings. The final step involves the oxidation of the intermediate to form Dispiro[5.2.5.2]hexadecan-1-one. This synthesis method has been optimized for high yield and purity, making it a reliable method for producing this compound.
Wissenschaftliche Forschungsanwendungen
Dispiro[5.2.5.2]hexadecan-1-one has been extensively studied for its potential use in various scientific applications. One of the most promising applications is its use as a fluorescent probe for biological imaging. This compound has been shown to have excellent photophysical properties, making it an ideal candidate for imaging applications. Additionally, Dispiro[5.2.5.2]hexadecan-1-one has been studied for its potential use as a drug delivery agent, due to its ability to cross cellular membranes and target specific cells.
Eigenschaften
CAS-Nummer |
1781-84-6 |
|---|---|
Produktname |
Dispiro[5.2.5.2]hexadecan-1-one |
Molekularformel |
C16H26O |
Molekulargewicht |
234.38 g/mol |
IUPAC-Name |
dispiro[5.2.59.26]hexadecan-14-one |
InChI |
InChI=1S/C16H26O/c17-14-6-2-5-9-16(14)12-10-15(11-13-16)7-3-1-4-8-15/h1-13H2 |
InChI-Schlüssel |
SBWYEZVNSQSLAR-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CCC3(CCCCC3=O)CC2 |
Kanonische SMILES |
C1CCC2(CC1)CCC3(CCCCC3=O)CC2 |
Synonyme |
Dispiro[5.2.5.2]hexadecan-1-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















